ODBG-P-RVn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ODBG-P-RVn is an orally available, lipid-modified monophosphate prodrug of the remdesivir parent nucleoside (GS-441524). This compound has shown broad-spectrum antiviral activity, making it a significant candidate for treating various viral infections, including those caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and other viruses of public health concern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ODBG-P-RVn involves the lipid modification of the monophosphate form of GS-441524. The process typically includes:
Lipid Modification: This step involves attaching a lipid moiety to the monophosphate group of GS-441524 to enhance its oral bioavailability and stability.
Phosphorylation: The nucleoside GS-441524 is phosphorylated to form the monophosphate derivative.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process would be optimized for cost-effectiveness and scalability, incorporating advanced purification and analytical techniques.
Chemical Reactions Analysis
Types of Reactions
ODBG-P-RVn undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release the active nucleoside monophosphate.
Oxidation and Reduction: These reactions can modify the lipid moiety or the nucleoside itself, potentially affecting its activity and stability.
Substitution: The lipid moiety can be substituted with other functional groups to alter its pharmacokinetic properties.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous buffers.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The primary product of hydrolysis is the active nucleoside monophosphate, which can further undergo phosphorylation to form the triphosphate, the active antiviral agent.
Scientific Research Applications
ODBG-P-RVn has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid-modified nucleosides and their properties.
Biology: Investigated for its antiviral activity against a variety of viruses, including SARS-CoV-2, Ebola, and Nipah viruses
Medicine: Potential therapeutic for treating viral infections, particularly those requiring oral administration.
Industry: Could be developed into a commercial antiviral drug, offering an alternative to intravenous remdesivir.
Mechanism of Action
ODBG-P-RVn exerts its effects by being converted into the active triphosphate form within cells. This active form inhibits the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By blocking this enzyme, this compound effectively halts the replication of the virus, thereby reducing viral load and disease severity .
Comparison with Similar Compounds
Similar Compounds
Remdesivir (GS-5734): An intravenous antiviral drug with a similar mechanism of action but limited to hospital settings due to its administration route.
GS-441524: The parent nucleoside of remdesivir, also showing antiviral activity but with lower potency compared to ODBG-P-RVn.
Uniqueness
This compound is unique due to its lipid modification, which enhances its oral bioavailability and stability, making it a more practical option for outpatient treatment compared to remdesivir .
Properties
Molecular Formula |
C40H62N5O9P |
---|---|
Molecular Weight |
787.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2R)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C40H62N5O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-50-27-33(51-26-32-21-18-17-19-22-32)28-52-55(48,49)53-29-35-37(46)38(47)40(30-41,54-35)36-24-23-34-39(42)43-31-44-45(34)36/h17-19,21-24,31,33,35,37-38,46-47H,2-16,20,25-29H2,1H3,(H,48,49)(H2,42,43,44)/t33-,35-,37-,38-,40+/m1/s1 |
InChI Key |
JWTGVUMJEVOXGW-RTZKIGCUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.